molecular formula C16H16ClFN2O3 B2768445 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea CAS No. 1172909-76-0

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea

Cat. No. B2768445
CAS RN: 1172909-76-0
M. Wt: 338.76
InChI Key: FWEZLTUXJDKNRB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, and its inhibition has shown potential for the treatment of various B-cell malignancies.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The research on compounds structurally related to 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea spans various domains, including synthesis methodologies, biological activities, and material science applications.

  • Synthesis and Antiviral Properties : Research in the 1970s on similar ureides, such as N-(2-Thiophenoyl)urea and its derivatives, highlighted their synthesis and antiviral activities. These studies laid the groundwork for understanding the chemical properties and potential biological activities of urea derivatives (O'sullivan & Wallis, 1975).

  • Directed Lithiation : Directed lithiation techniques have been applied to similar N,N-dimethylurea compounds, showing the potential for selective functionalization and synthesis of complex molecules. This research provides insights into the chemical manipulation and synthesis of urea derivatives (Smith, El‐Hiti, & Alshammari, 2013).

  • Antifungal Activities : Derivatives of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones, which share a structural resemblance with the target compound, have been evaluated for their antifungal properties. These studies contribute to the understanding of the potential applications of urea derivatives in agricultural and pharmaceutical contexts (Mishra, Singh, & Wahab, 2000).

  • Pesticide Applications : The structure and properties of benzoylurea pesticides, including their crystal structure and interactions, have been extensively studied. Such research is crucial for designing more effective and environmentally friendly pesticides (Jeon, Kang, Lee, & Kim, 2014).

  • Material Science Applications : Urea derivatives have been utilized in the synthesis of novel copolymers and materials with specific properties, indicating the broad applicability of these compounds beyond biological activity, including in materials science (Kharas et al., 2016).

  • Optical and Electronic Properties : The study of bis-chalcone derivatives doped in polymer matrices demonstrates the potential of urea derivatives in the development of new materials with desirable optical and electronic properties. Such research highlights the versatility of urea derivatives in various technological applications (Shettigar et al., 2006).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-(4-fluorophenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3/c1-22-15-7-2-11(17)10-14(15)20-16(21)19-8-9-23-13-5-3-12(18)4-6-13/h2-7,10H,8-9H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZLTUXJDKNRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-fluorophenoxy)ethyl)urea

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